3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one
Overview
Description
3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one is a chemical compound belonging to the class of chromones . It exhibits a complex molecular structure with multiple functional groups, including a bromophenyl moiety, a chloro substituent, and a chromone scaffold. The compound’s systematic name reflects its substituents and chromone core.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. While I don’t have specific synthetic details for this compound, it likely follows established methods for constructing chromone derivatives. Researchers have explored various synthetic routes, including cyclization reactions and functional group transformations.
Molecular Structure Analysis
The molecular structure of 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one plays a crucial role in its properties and reactivity. A single-crystal X-ray diffraction (SCXRD) analysis provides insights into its solid-state arrangement. The compound’s three-dimensional structure reveals bond angles, distances, and intermolecular interactions. Additionally, Hirshfeld surface analysis quantifies these interactions, shedding light on its crystal packing.
Chemical Reactions Analysis
Understanding the reactivity of this compound is essential. Researchers have investigated its chemical behavior, including reactions with nucleophiles, electrophiles, and other functional groups. The compound’s susceptibility to substitution, oxidation, or reduction reactions informs its potential applications.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Investigate the compound’s melting behavior.
- Solubility : Assess its solubility in various solvents.
- Color and Appearance : Describe its visual characteristics.
- Chemical Properties :
- Acid-Base Behavior : Determine whether it acts as an acid or base.
- Stability : Evaluate its stability under different conditions (e.g., temperature, pH).
- UV-Vis Absorption : Investigate its absorption spectrum.
- Electrochemical Behavior : Study its redox properties.
Safety And Hazards
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
- Environmental Impact : Consider its impact on the environment.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate or bioactive molecule.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.
- Material Applications : Assess its use in materials science (e.g., sensors, catalysts).
- Computational Modeling : Employ computational methods to predict properties and interactions.
properties
IUPAC Name |
3-(4-bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClO2/c1-9-8-14-15(11(3)17(9)20)10(2)16(18(21)22-14)12-4-6-13(19)7-5-12/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKMYQIIICQWCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C)C(=C1Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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